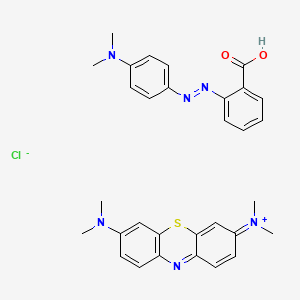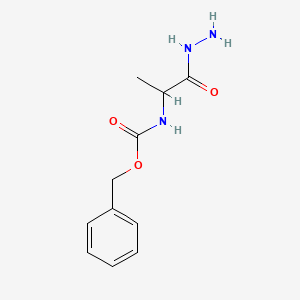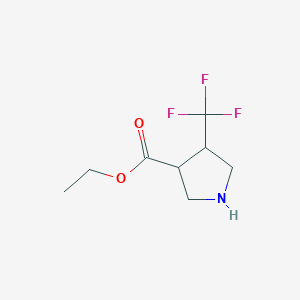
Methylred-methyleneblue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylred-methyleneblue is a compound that combines two well-known dyes: methyl red and methylene blue. Methyl red is commonly used as a pH indicator, while methylene blue is used as a dye and medication. The combination of these two compounds results in a versatile indicator solution that changes color based on pH levels, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare a methylred-methyleneblue indicator solution, dissolve 0.1 grams of methyl red and 50 milligrams of methylene blue in 100 milliliters of ethanol (95 percent). This solution changes color from reddish violet to green within a pH range of 5.2 to 5.6 .
Industrial Production Methods
Industrial production of this compound typically involves the synthesis of methyl red and methylene blue separately, followed by their combination in the desired proportions. Methyl red is synthesized through the diazotization of anthranilic acid followed by coupling with dimethylaniline. Methylene blue is synthesized by the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate.
Chemical Reactions Analysis
Types of Reactions
Methylred-methyleneblue undergoes various chemical reactions, including:
Oxidation: Methylene blue can be reduced to leucomethylene blue, which is colorless.
Reduction: Methylene blue can be reduced using sodium borohydride (NaBH4) to form leucomethylene blue.
Substitution: Methyl red can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Leucomethylene blue.
Reduction: Leucomethylene blue.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methylred-methyleneblue has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular structures.
Medicine: Methylene blue is used to treat methemoglobinemia and as an antiseptic.
Mechanism of Action
The mechanism of action of methylred-methyleneblue involves its ability to act as a redox indicator. Methylene blue, for example, can accept electrons and be reduced to leucomethylene blue, which is colorless. This redox property is utilized in various applications, such as the treatment of methemoglobinemia, where methylene blue reduces methemoglobin to hemoglobin . Methyl red, on the other hand, changes color based on the pH of the solution, making it useful as a pH indicator.
Comparison with Similar Compounds
Similar Compounds
Methyl blue: Used as a stain in histology and for staining collagen in tissue sections.
Methylene green: Similar to methylene blue but with different staining properties.
Crystal violet: Another dye used in staining techniques and as an antiseptic.
Uniqueness
Methylred-methyleneblue is unique due to its combination of two distinct dyes, providing both pH indication and redox properties. This makes it versatile for various applications, from analytical chemistry to biological staining and medical treatments.
Properties
Molecular Formula |
C31H33ClN6O2S |
|---|---|
Molecular Weight |
589.2 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;chloride |
InChI |
InChI=1S/C16H18N3S.C15H15N3O2.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h5-10H,1-4H3;3-10H,1-2H3,(H,19,20);1H/q+1;;/p-1 |
InChI Key |
AOTGFILSFJYLFX-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)


![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)



![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
